N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Overview
Description
AZD-9056 is a small molecule that acts as a selective antagonist of the P2X7 purinergic receptor. This receptor is involved in various physiological and pathological processes, including inflammation and pain. AZD-9056 has been investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory diseases .
Scientific Research Applications
Chemistry: It serves as a tool compound for studying the P2X7 receptor and its role in various chemical processes.
Biology: AZD-9056 is used to investigate the biological functions of the P2X7 receptor in cellular and molecular biology.
Medicine: The compound has been evaluated in clinical trials for its potential therapeutic effects in rheumatoid arthritis and other inflammatory diseases
Industry: AZD-9056 is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Target of Action
AZD-9056, also known as N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide, is a selective orally active inhibitor of the P2X7 receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases .
Mode of Action
The antagonist AZD-9056 blocks P2X7 receptors, indicating a high selectivity of the antagonist for the P2X7 receptor . This interaction with the P2X7 receptor is crucial in its role in managing inflammation and pain-related diseases .
Biochemical Pathways
The p2x7 receptor, the primary target of azd-9056, is known to play a significant role in inflammation and pain-causing diseases . Therefore, it can be inferred that AZD-9056 may influence the biochemical pathways related to inflammation and pain.
Result of Action
In phase IIa clinical trials, 65% of AZD-9056 recipients at 400 mg/day responded at the ACR20 level compared with 27% of placebo-treated patients . A significant reduction in swollen and tender joint count was observed in the actively treated group compared with placebo . In phase iib clinical trials, azd-9056 (all doses) had no clinically or statistically significant effect on rheumatoid arthritis (ra) relative to placebo .
Biochemical Analysis
Biochemical Properties
AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . AZD-9056 is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .
Cellular Effects
AZD-9056 exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, AZD-9056 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AZD-9056 involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, AZD-9056 can alter these processes at the molecular level .
Temporal Effects in Laboratory Settings
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Dosage Effects in Animal Models
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-9056 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of a phenylpropylamine derivative with appropriate reagents to form the core structure.
Functional group modifications:
Industrial Production Methods
Industrial production of AZD-9056 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
AZD-9056 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of AZD-9056 with modified functional groups, which can be further investigated for their biological activity .
Comparison with Similar Compounds
Similar Compounds
A-438079: Another selective P2X7 receptor antagonist with similar anti-inflammatory properties.
JNJ-47965567: A potent and selective P2X7 receptor antagonist used in preclinical studies.
GSK1482160: A P2X7 receptor antagonist with potential therapeutic applications in inflammatory diseases
Uniqueness of AZD-9056
AZD-9056 is unique due to its high selectivity and potency towards the P2X7 receptor. It has been extensively studied in clinical trials, providing a wealth of data on its safety and efficacy. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties make it a valuable tool compound for research and development .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAARMBHJCUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345304-65-6 | |
Record name | AZD-9056 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-9056 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-9056 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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